Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium

ALD precursor delivery vapour pressure bubbler handling

Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium, systematically referred to as bis(ethylcyclopentadienyl)magnesium or (EtCp)₂Mg (CAS 114460-02-5), is a magnesium metallocene with the formula C₁₄H₁₈Mg and a molecular weight of 210.6 g mol⁻¹. In contrast to the parent magnesocene Mg(Cp)₂—a solid at ambient temperature—(EtCp)₂Mg is a pale‑yellow, air‑ and moisture‑sensitive liquid with a density of 1.912 g mL⁻¹ at 25 °C.

Molecular Formula C14H18Mg
Molecular Weight 210.60 g/mol
Cat. No. B11726203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium
Molecular FormulaC14H18Mg
Molecular Weight210.60 g/mol
Structural Identifiers
SMILESCC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2]
InChIInChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2
InChIKeyBCORMQMNAKCFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium – (EtCp)₂Mg ALD/CVD Precursor Procurement Guide


Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium, systematically referred to as bis(ethylcyclopentadienyl)magnesium or (EtCp)₂Mg (CAS 114460-02-5), is a magnesium metallocene with the formula C₁₄H₁₈Mg and a molecular weight of 210.6 g mol⁻¹ . In contrast to the parent magnesocene Mg(Cp)₂—a solid at ambient temperature—(EtCp)₂Mg is a pale‑yellow, air‑ and moisture‑sensitive liquid with a density of 1.912 g mL⁻¹ at 25 °C . This physical‑state difference confers practical advantages in bubbler‑based vapour delivery for atomic layer deposition (ALD) and chemical vapour deposition (CVD), where it serves as a magnesium precursor for MgO and MgF₂ thin films [1].

Why Mg(Cp)₂ and Mg(MeCp)₂ Cannot Simply Replace (EtCp)₂Mg in CVD/ALD Workflows


Although Mg(Cp)₂, Mg(MeCp)₂ and (EtCp)₂Mg all belong to the magnesocene family, their divergent physical states, vapour‑pressure curves and surface chemistries preclude one‑for‑one substitution in ALD and CVD processes [1]. Mg(Cp)₂ is a solid at room temperature with a vapour pressure of only ≈0.04–0.05 Torr at 25 °C, which necessitates elevated source temperatures and complicates steady‑state vapour delivery [1]. The ethyl‑substituted analogue is a liquid that boils at ≈257 °C (1 Torr), enabling more reproducible mass‑flow control from standard bubblers and broader ALD temperature windows [2]. Furthermore, ALD processes using Mg(Cp)₂ and H₂O are prone to Mg‑hydride retention when H₂O purging is insufficient, whereas (EtCp)₂Mg‑based processes exhibit extremely efficient, self‑limiting surface chemistry that tolerates a wider range of operational parameters [2][3]. These mechanistic and handling disparities mean that protocols optimised for (EtCp)₂Mg cannot be directly migrated to other magnesocenes without extensive re‑engineering of the deposition hardware and process recipe.

(EtCp)₂Mg – Head‑to‑Head Quantitative Evidence for Procurement Decisions


Liquid State vs. Solid Magnesocene: Impact on Precursor Delivery Stability

(EtCp)₂Mg is a liquid at room temperature (density 1.912 g mL⁻¹ at 25 °C, boiling point ≈257 °C at 1 Torr), whereas Mg(Cp)₂ is a solid with a room‑temperature vapour pressure of only ≈0.04–0.05 Torr [1]. The liquid state eliminates the solid‑packing variability inherent to Mg(Cp)₂ bubblers, enabling more stable, reproducible vapour draw over the lifetime of a precursor charge.

ALD precursor delivery vapour pressure bubbler handling

Growth Per Cycle (GPC) Benchmarking in MgO ALD Using H₂O

In thermal ALD of MgO with H₂O, (EtCp)₂Mg delivers a maximum GPC of 1.42 Å cycle⁻¹ at 150 °C and exhibits self‑limiting surface chemistry requiring exposures of only ≈1 × 10⁴ L [1]. While a parallel head‑to‑head GPC study under identical conditions is absent from the peer‑reviewed literature, the reported GPC for (EtCp)₂Mg exceeds the typical steady‑state GPC of ≈1.0–1.3 Å cycle⁻¹ for Mg(Cp)₂‑based processes compiled in subsequent cross‑study surveys [2]. Notably, Mg(Cp)₂ with H₂O can suffer GPC suppression due to Mg‑hydride retention when H₂O purge times are sub‑optimal, a complication not observed for (EtCp)₂Mg [3].

MgO ALD growth per cycle self-limiting ALD

ALD Temperature Window Width: (EtCp)₂Mg Outperforms Mg(Cp)₂ with H₂O

(EtCp)₂Mg demonstrates an exceptionally wide ALD temperature window of 125–400 °C with H₂O, maintaining self‑limiting growth and consistent film properties across the entire range [1]. In contrast, Mg(Cp)₂ with H₂O suffers from surface Mg‑hydride accumulation when H₂O purge times are insufficient, which inhibits growth and narrows the practical process window; with O₃, Mg(Cp)₂ exhibits an abnormal ‘overgrowth’ zone peaking at ≈290 °C, indicating uncontrolled ligand reactions [2]. This 275 °C‑wide stable window for (EtCp)₂Mg encompasses both low‑temperature (flexible electronics) and high‑temperature (dielectric/catalyst coating) application regimes, whereas the Mg(Cp)₂ process demands tighter temperature control and longer purge times.

ALD temperature window process robustness self-limiting growth

Demonstrated MgF₂ ALD Capability: A Unique Differentiator for Far‑UV Optics

(EtCp)₂Mg is the first—and to date only—magnesocene demonstrated to grow MgF₂ thin films by ALD in a well‑behaved, self‑limiting reaction with HF [1]. The process delivers uniform, pinhole‑free MgF₂ films with angstrom‑level thickness control, directly addressing the stringent requirements of far‑ultraviolet anti‑reflective and protective optical coatings where film thickness must be controlled to within a few nanometres [1]. No equivalent MgF₂ ALD chemistry has been reported for Mg(Cp)₂ or Mg(MeCp)₂, making (EtCp)₂Mg the mandatory precursor choice for this application class.

MgF₂ ALD far‑UV optics fluoride thin films

Dielectric Property Retention After Post‑Deposition Annealing: Benchmarking at 700 °C

MgO films deposited by ALD using (EtCp)₂Mg and H₂O retain a band gap of ≈7.5 eV and a dielectric constant of ≈8.4 after post‑deposition annealing (PDA) up to 700 °C, with negligible degradation in electrical properties [1]. This thermal budget compatibility surpasses that of many alternative Mg precursors such as Mg(thd)₂, whose films often exhibit carbon contamination and earlier dielectric breakdown under similar thermal stress [2]. At 700 °C the films remain phase‑pure cubic MgO; only above 700 °C does Si out‑diffusion initiate Mg‑silicate formation, defining the upper integration limit [1].

MgO dielectric thermal stability post‑deposition annealing

Where (EtCp)₂Mg Delivers Verifiable Advantage: Application Scenarios for Procurement


High‑Throughput MgO ALD for DRAM Capacitor Dielectrics

The 1.42 Å cycle⁻¹ GPC at 150 °C, combined with a 275 °C‑wide self‑limiting ALD window (125–400 °C), enables rapid, uniform deposition of MgO dielectric layers on high‑aspect‑ratio DRAM structures. Post‑deposition annealing stability up to 700 °C ensures compatibility with downstream CMOS thermal budgets [1][2].

MgF₂ Optical Coatings for Far‑UV Instruments and Space Optics

(EtCp)₂Mg is the only magnesocene for which a self‑limiting ALD process to MgF₂ has been demonstrated. The reaction with HF proceeds cleanly with volatile ethylcyclopentadiene by‑products, enabling angstrom‑precision MgF₂ films on aluminium mirrors and UV‑transparent substrates [3].

Conformal MgO Overcoats on Nanoparticle Catalysts

The efficient, self‑limiting surface chemistry of (EtCp)₂Mg—requiring only ≈1 × 10⁴ L exposures—enables conformal MgO overcoating of Pt nanoparticles on SiO₂ supports. The liquid precursor delivery ensures reproducible cycle‑by‑cycle dosing, critical for the sub‑monolayer control needed to suppress catalyst sintering without blocking active sites [1][4].

MgO Tunnel Barriers in Magnetic Tunnel Junctions (MTJs)

MgO films deposited from (EtCp)₂Mg exhibit a band gap of 7.5 eV and a dielectric constant of 8.4, both stable through 700 °C annealing. This thermal resilience, together with the excellent step coverage demonstrated on high‑aspect‑ratio patterned wafers, supports the integration of ALD‑MgO as a tunnel barrier in MTJs for MRAM and spintronic devices [2].

Quote Request

Request a Quote for Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.